3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI)
Description
The compound 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI) is a structurally complex pyridine derivative with multiple substituents, including a fluorinated hydroxyphenyl group, isopropyl branches, and a propyl chain. Notably, its core structure—3-pyridinemethanol—has been extensively studied in photocatalytic oxidation reactions, where it serves as a precursor for vitamin B3 (nicotinic acid) .
Properties
Molecular Formula |
C22H32FNO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-fluoro-2-[(4S)-3-[(1S)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |
InChI |
InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m0/s1 |
InChI Key |
OINVVPOIGFSNHM-XOBRGWDASA-N |
Isomeric SMILES |
CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound consists of three key structural motifs:
- A substituted pyridine ring bearing methyl, isopropyl, and propyl groups.
- A pyridinemethanol moiety at position 3.
- A 4-fluoro-2-hydroxyphenyl substituent attached at position 4 of the pyridine ring.
A plausible synthetic route involves the following key steps:
Synthesis of the substituted pyridine core : Starting from a suitably substituted pyridine precursor, selective alkylation reactions introduce the methyl, isopropyl, and propyl groups at positions 2, 5, and 6. Directed ortho-lithiation or Friedel-Crafts alkylation can be employed.
Introduction of the 4-(4-fluoro-2-hydroxyphenyl) substituent : This step likely involves a cross-coupling reaction such as Suzuki or Negishi coupling between a halogenated pyridine intermediate (e.g., 4-bromo or 4-iodo derivative) and a boronic acid or organometallic reagent derived from 4-fluoro-2-hydroxyphenyl.
Formation of the pyridinemethanol moiety : The hydroxymethyl group at position 3 can be introduced via reduction of a pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid derivative. For example, selective reduction using sodium borohydride or other mild hydride reagents.
Stereochemical control : The compound is chiral with (αS,4S) configuration. Enantioselective synthesis or chiral resolution methods are necessary. This could involve chiral catalysts in alkylation or reduction steps or chromatographic separation of enantiomers.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate |
|---|---|---|---|---|
| 1 | Selective Alkylation | Pyridine or 4-halopyridine | Alkyl halides, base, catalyst | 2,6-bis(isopropyl)-5-propyl-4-halopyridine |
| 2 | Cross-Coupling | 4-halopyridine intermediate + boronic acid of 4-fluoro-2-hydroxyphenyl | Pd(0) catalyst, base, solvent | 4-(4-fluoro-2-hydroxyphenyl)-substituted pyridine |
| 3 | Reduction | Pyridine-3-carboxaldehyde intermediate | NaBH4 or chiral reducing agent | 3-pyridinemethanol derivative |
| 4 | Chiral Resolution | Racemic mixture | Chiral chromatography or enzymatic methods | (αS,4S)-enantiomer of target compound |
Research Findings and Notes
The predicted boiling point and pKa values suggest the molecule has moderate thermal stability and acidic phenolic character, which influences reaction conditions, especially during cross-coupling and reduction steps.
The compound’s solubility profile (high in DMSO, negligible in water) indicates that organic solvents are required for synthesis and purification.
The presence of sterically bulky isopropyl and propyl groups necessitates careful control of reaction conditions to avoid side reactions or over-alkylation.
Enantioselective synthesis remains a challenge; literature on similar glucagon receptor antagonists indicates that chiral catalysts or auxiliaries are employed to achieve stereochemical purity.
Data Table Summarizing Preparation Parameters
| Parameter | Details/Values | Comments |
|---|---|---|
| Starting materials | Pyridine derivatives, alkyl halides, fluoro-hydroxyphenyl boronic acid | Commercially available or synthesized |
| Key reagents | Pd(0) catalysts (e.g., Pd(PPh3)4), bases (K2CO3, NaOH), NaBH4 | For cross-coupling and reduction steps |
| Solvents | DMSO, DMF, THF, ethanol | Polar aprotic solvents favored |
| Temperature range | Ambient to reflux (~25-100°C) | Reaction dependent |
| Reaction time | Several hours to overnight | Optimized per step |
| Purification techniques | Chromatography (silica gel), recrystallization | For isolating pure enantiomer and compound |
| Yield | Typically moderate to good (40-75%) | Dependent on step and stereoselectivity |
| Stereochemical control | Chiral catalysts or resolution methods | Essential for (αS,4S) enantiomer purity |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature (due to the nitrogen atom) and substituents like isopropyl groups influence regioselectivity:
-
Nitration : Likely occurs at the meta position relative to the methanol group under acidic conditions.
-
Sulfonation : Directed by steric and electronic effects of the bulky isopropyl substituents.
Oxidation of the Methanol Group
The primary alcohol (-CH₂OH) on the pyridine ring undergoes oxidation:
-
Strong Oxidants (e.g., KMnO₄) : Convert the alcohol to a ketone or carboxylic acid, depending on conditions .
Esterification and Etherification
The hydroxyl group on the fluorophenyl ring reacts with acyl chlorides or alkyl halides:
Derivatization for Biological Activity
Modifications to enhance glucagon receptor antagonism (its primary pharmacological role) include:
-
Alkylation of the Pyridine Ring : Introduces hydrophobic groups to improve receptor binding.
-
Fluorine Replacement : Substitution with other halogens (e.g., Cl) alters electronic properties and potency .
Stability and Reaction Conditions
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They might interact with specific proteins or nucleic acids.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. It might exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Photocatalytic Activity: 3-Pyridinemethanol vs. Glycerol
The photocatalytic oxidation behavior of 3-pyridinemethanol has been directly compared to glycerol using nanotube/nanowire-structured TiO₂ catalysts (Table 1). Key findings include:
Table 1: Photocatalytic Oxidation Performance
Mechanistic Differences :
- 3-Pyridinemethanol: Oxidation proceeds via hydroxyl radical-mediated dehydrogenation to 3-pyridinemethanal, followed by further oxidation to vitamin B3.
- Glycerol : Lower selectivity arises from competitive over-oxidation pathways (e.g., formic acid and CO₂ formation), requiring highly crystalline TiO₂ to desorb intermediates efficiently .
Comparison with Pyridinemethanol Isomers
The reactivity of 3-pyridinemethanol differs significantly from its positional isomers (2- and 4-pyridinemethanol) due to steric and electronic effects:
Table 2: Reactivity of Pyridinemethanol Isomers
The electron-withdrawing pyridine ring in 3-pyridinemethanol stabilizes the transition state during oxidation, whereas 2- and 4-isomers exhibit lower reactivity in sulfonylation reactions due to steric hindrance .
Comparison with Other Aromatic Alcohols
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a fluorinated aromatic backbone but lacks the pyridinemethanol moiety.
Biological Activity
3-Pyridinemethanol, specifically the compound designated as 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-propyl-, (αS,4S)-(9CI), is a pyridine derivative with notable biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
- IUPAC Name : 3-Pyridinemethanol
- Molecular Formula : C₁₂H₁₅FNO
- Molecular Weight : 209.25 g/mol
- CAS Registry Number : Not available
- SMILES Notation : OCC1=CC=CN=C1
Biological Activity Overview
3-Pyridinemethanol exhibits various biological activities, including:
- Cholesterol-Lowering Effects : This compound has been identified as a cholesterol-lowering agent, functioning by inhibiting intestinal cholesterol absorption. In studies involving cholesterol-fed hamster models, it demonstrated a significant reduction in total plasma cholesterol levels and liver cholesteryl esters .
- Vasodilatory Properties : The compound acts as a vasodilator, which may contribute to its cardiovascular benefits. Its mechanism involves the modulation of vascular smooth muscle tone and endothelial function .
- Antimicrobial Activity : Preliminary research suggests that 3-Pyridinemethanol may possess antimicrobial properties against various pathogens. This activity is likely linked to its ability to interfere with bacterial cell wall synthesis or function .
The biological activities of 3-Pyridinemethanol can be attributed to several mechanisms:
- Inhibition of Cholesterol Absorption : The compound inhibits specific intestinal transporters involved in cholesterol uptake, thereby reducing systemic cholesterol levels.
- Vasodilation Mechanism : It enhances the production of nitric oxide (NO) in endothelial cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation.
- Antimicrobial Mechanism : By disrupting bacterial membrane integrity or inhibiting essential metabolic pathways, 3-Pyridinemethanol can exert bactericidal effects.
Study 1: Cholesterol-Lowering Efficacy
A study conducted by Burnett et al. evaluated the efficacy of various derivatives of 3-Pyridinemethanol in reducing cholesterol levels. The compound showed an ED50 of 0.04 mg/kg/day for lowering liver cholesteryl esters in a cholesterol-fed hamster model .
Study 2: Antimicrobial Activity Evaluation
Research published in the Research Journal of Pharmacy and Technology explored the antimicrobial potential of 3-Pyridinemethanol against multi-drug resistant strains. The findings indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving stereochemical control (aS,4S) in the synthesis of this compound?
- Methodological Answer : Multi-step synthesis involving chiral auxiliaries or enantioselective catalysis is critical. For pyridinemethanol derivatives, esterification and salt formation (e.g., hydrobromide) are common intermediates . Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize reactive hydroxyl or amino groups during coupling reactions . Use chiral HPLC or polarimetry to validate stereochemical purity.
Q. What characterization techniques are essential for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve substituent positions (e.g., 4-fluoro-2-hydroxyphenyl) and stereoisomerism.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₉FNO₂).
- X-ray Crystallography : Definitive proof of absolute configuration (aS,4S) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl, pyridine ring).
Advanced Research Questions
Q. How can photocatalytic oxidation be optimized for derivatives of 3-pyridinemethanol, and what factors influence product selectivity?
- Methodological Answer :
-
Catalyst Selection : TiO₂ nanotubes calcined at 250°C show high activity for oxidizing 3-pyridinemethanol derivatives under UVA light. Medium crystallinity enhances charge separation .
-
Reaction Conditions :
-
pH : Neutral to slightly acidic (prevents hydroxyl group deprotonation).
-
Light Intensity : 365 nm UVA maximizes electron-hole pair generation .
-
Analytical Validation : HPLC with C-18 columns and 5 mM H₂SO₄ mobile phase resolves oxidation byproducts .
Table 1 : Photocatalytic Efficiency of TiO₂ Catalysts (Adapted from )
Catalyst Calcination Temp. (°C) Conversion (%) Selectivity (%) TiO₂-60V-3h-250°C 250 92 88 TiO₂-60V-3h-400°C 400 78 65
Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields in stereoselective syntheses?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational models (e.g., DFT for predicted chemical shifts).
- Replication Under Controlled Conditions : Standardize solvent purity, reaction temperature (±1°C), and inert atmosphere.
- Byproduct Analysis : Use LC-MS to identify minor stereoisomers or degradation products .
- Statistical Tools : Apply ANOVA to evaluate significance of variables (e.g., catalyst loading, reaction time) .
Q. What strategies are effective for analyzing the electronic effects of substituents (e.g., 4-fluoro, 2-hydroxy) on the pyridine ring’s reactivity?
- Methodological Answer :
- Computational Chemistry : Density Functional Theory (DFT) to map electron density and Fukui indices for nucleophilic/electrophilic sites.
- Spectroscopic Probes : UV-Vis spectroscopy to assess charge-transfer transitions influenced by substituents.
- Comparative Reactivity Studies : Synthesize analogs (e.g., replace fluorine with chlorine) and compare reaction rates in esterification or oxidation .
Data Contradiction and Validation
Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be addressed?
- Methodological Answer :
- Standardized Protocols : Adopt OECD guidelines for melting point determination (e.g., differential scanning calorimetry).
- Solubility Studies : Use shake-flask method with buffered solutions (pH 2–12) to account for ionization .
- Interlaboratory Collaboration : Share samples with independent labs to verify reproducibility .
Analytical and Mechanistic Insights
Q. What mechanistic pathways explain the photocatalytic oxidation of 3-pyridinemethanol derivatives?
- Methodological Answer :
- Proposed Mechanism :
Hole (h⁺) Generation : TiO₂ absorbs UVA, creating h⁺ in the valence band.
Hydroxyl Radical (•OH) Formation : h⁺ oxidizes H₂O/OH⁻ to •OH.
Substrate Oxidation : •OH abstracts hydrogen from the benzylic position, forming aldehydes or ketones .
Stereochemical and Synthetic Challenges
Q. What are the challenges in scaling up enantioselective synthesis while maintaining (aS,4S) configuration?
- Methodological Answer :
- Catalyst Degradation : Monitor chiral catalyst stability under prolonged reaction conditions.
- Crystallization-Induced Asymmetric Transformation : Use seeding with enantiopure crystals to suppress racemization .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
